molecular formula C14H14S B8229071 4,6-Dimethyl-1,7-dihydrodibenzothiophene

4,6-Dimethyl-1,7-dihydrodibenzothiophene

Katalognummer: B8229071
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: FOHGZNDESQFSEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-1,7-dihydrodibenzothiophene (C₁₄H₁₂S) is a sulfur-containing heterocyclic compound characterized by a dibenzothiophene core with methyl substituents at the 4- and 6-positions and partial hydrogenation at the 1,7-positions. Its molecular weight is 212.31 g/mol, and it is identified by CAS numbers 1207-12-1 and 17890-56-1 . The compound is structurally related to dibenzothiophene (DBT) derivatives, which are widely studied in petroleum refining due to their resistance to hydrodesulfurization (HDS). The dihydro modification and methyl substituents influence its electronic and steric properties, making it a subject of interest in catalytic and materials research.

Eigenschaften

IUPAC Name

4,6-dimethyl-1,7-dihydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGZNDESQFSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3CC=CC(=C3S2)C)C=CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Hydrodesulfurization Applications

Hydrodesulfurization (HDS) is a crucial process in petroleum refining aimed at removing sulfur compounds from fuels. 4,6-Dimethyl-1,7-dihydrodibenzothiophene serves as a model compound for studying HDS mechanisms due to its structural similarity to dibenzothiophene and its derivatives.

  • Reactivity Studies : Research indicates that 4,6-dimethyl-1,7-dihydrodibenzothiophene undergoes HDS primarily through hydrogenation pathways rather than direct desulfurization. This is attributed to steric hindrance caused by the methyl groups adjacent to the sulfur atom, which influences adsorption modes on catalytic surfaces .
  • Catalyst Performance : The performance of catalysts such as NiMo and CoMo has been evaluated in the context of HDS involving this compound. Studies show that these catalysts enhance the reaction rates for both hydrogenation and desulfurization pathways, with variations depending on the presence of different promoters .

Biodegradation Potential

The biodegradation of sulfur-containing compounds is essential for environmental remediation. 4,6-Dimethyl-1,7-dihydrodibenzothiophene has been investigated for its degradation by specific microbial strains.

  • Microbial Degradation : Certain bacterial isolates have demonstrated the ability to degrade dibenzothiophene and its derivatives through various metabolic pathways, including the 4S pathway. This indicates potential applications in bioremediation strategies targeting hydrocarbon-polluted environments .

Therapeutic Applications

Emerging studies suggest that derivatives of dibenzothiophene compounds may possess biological activities, including anticancer properties.

  • Cytotoxicity Studies : Research into related compounds indicates that certain dibenzothiophene derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U373 (glioblastoma). These findings suggest that 4,6-dimethyl-1,7-dihydrodibenzothiophene might have potential as a precursor for developing new anticancer agents .

Table 1: Summary of Hydrodesulfurization Studies

Study FocusFindingsReferences
Reaction PathwaysPredominantly hydrogenation pathway due to steric hindrance
Catalyst PerformanceEnhanced activity with NiMo and CoMo catalysts
Inhibitory EffectsPresence of certain nitrogenous compounds affects HDS efficiency

Table 2: Biodegradation Potential

Microbial StrainDegradation PathwayReference
Bacterial Isolate A4S Pathway to benzoic acid
Mixed Culture BEffective degradation of dibenzothiophene derivatives

Table 3: Cytotoxicity Studies

Compound TypeCell Line TestedCytotoxic EffectReference
Dihydrodibenzothiophene DerivativesMCF-7 (breast cancer)Significant activity compared to Doxorubicin
Other Thiophene DerivativesU373 (glioblastoma)Notable cytotoxicity observed

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Dibenzothiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
4,6-DMDBT C₁₄H₁₂S 212.31 4,6-dimethyl; 1,7-dihydro Partial hydrogenation, steric hindrance near sulfur
DBT C₁₂H₈S 184.27 None Planar, fully aromatic system
2,8-DMDBT C₁₄H₁₂S 212.31 2,8-dimethyl Methyl groups distal to sulfur
4-Methyldibenzothiophene C₁₃H₁₀S 198.28 4-methyl Moderate steric hindrance

Reactivity in Hydrodesulfurization (HDS)

The reactivity order in HDS is: 4,6-DMDBT < 4-methyldibenzothiophene < DBT < 2,8-DMDBT .

  • 4,6-DMDBT : The 4- and 6-methyl groups create steric hindrance, blocking catalyst access to the sulfur atom. Partial hydrogenation may further reduce electron density at sulfur, lowering reactivity.
  • 2,8-DMDBT : Methyl groups at the 2- and 8-positions impose less steric hindrance, resulting in higher HDS activity.
  • DBT : The absence of methyl groups allows easier sulfur removal, making it a benchmark for HDS studies.

Physical and Electronic Properties

  • Solubility : Methylation increases hydrophobicity. 4,6-DMDBT exhibits lower solubility in polar solvents compared to DBT, as observed in studies of methylated polyphenylene oxides .
  • Electronic Effects : Partial hydrogenation in 4,6-DMDBT disrupts conjugation, reducing π-electron delocalization compared to fully aromatic DBT. This contrasts with fused thiophene systems like benzo[1,2-b:4,5-b']dithiophene, where extended conjugation enhances charge transport in organic dyes .

Vorbereitungsmethoden

Catalytic Hydrogenation

  • Catalysts : Sulfided NiMo/γ-Al₂O₃ or CoMo/γ-Al₂O₃.

  • Conditions : 280–320°C, 3–5 MPa H₂, liquid hourly space velocity (LHSV) of 10–15 h⁻¹.

  • Selectivity :

    • Dihydro product : 40–55% at 280°C.

    • Byproducts : Tetrahydro- and hexahydrodibenzothiophenes (due to over-hydrogenation).

Chemoselective Reducing Agents

  • Zn/CF₃COOH System :

    • Reduces one aromatic ring while preserving the thiophene sulfur.

    • Conditions : Reflux in dichloromethane for 8–12 hours.

    • Yield : ~60% with 85% selectivity for the 1,7-dihydro isomer.

Comparative Analysis :

MethodCatalyst/ReagentTemperature (°C)Yield (%)Selectivity (%)
Catalytic H₂NiMo/γ-Al₂O₃2805540
Zn/CF₃COOH-25 (reflux)6085

Oxidative Coupling of Thiophene Precursors

Palladium-catalyzed oxidative Heck reactions enable C–H functionalization of benzo[b]thiophene derivatives. Adapted from:

Reaction Protocol

  • Substrates : 3,4-Dimethylbenzo[b]thiophene 1,1-dioxide, styrenes/acrylates.

  • Catalyst : Pd(OAc)₂ (5 mol %).

  • Oxidant : AgOPiv (3.0 equiv).

  • Solvent : THF at 80°C for 12 hours.

  • Outcome :

    • Forms olefinated intermediates, which undergo hydrogenation to yield dihydrodibenzothiophenes.

    • Yield : 37–45% after column chromatography.

Limitations :

  • Requires pre-functionalized benzo[b]thiophene substrates.

  • Competing homo-coupling reactions reduce efficiency.

Cyclization of Thiol-Containing Intermediates

A patent outlines a Grignard-based approach for related thiophene derivatives, adaptable to 4,6-dimethyl-1,7-dihydrodibenzothiophene:

  • Grignard Reagent Formation :

    • React 2-bromo-3-methylthiophene with Mg in THF.

  • Sulfur Incorporation :

    • Treat with elemental sulfur and crotonic acid to form thiolate intermediates.

  • Cyclization :

    • Use AlCl₃ or BF₃·Et₂O to promote intramolecular cyclization.

    • Yield : ~50–58% after recrystallization.

Critical Parameters :

  • Strict anhydrous conditions to prevent Mg deactivation.

  • Steric hindrance from methyl groups necessitates prolonged reaction times.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.28 (d, J = 1.6 Hz, 6H, CH₃), 3.01–3.12 (m, 2H, CH₂), 7.35–7.70 (m, aromatic H).

  • IR : 2921 cm⁻¹ (C–H stretch), 1177 cm⁻¹ (S=O).

Crystallography

  • X-ray diffraction confirms the 1,7-dihydro configuration and methyl group positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.